molecular formula C23H24N4O2 B12249777 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

Cat. No.: B12249777
M. Wt: 388.5 g/mol
InChI Key: YEEYUZPLGAIFQV-UHFFFAOYSA-N
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Description

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a piperidine ring, a pyridine ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxolane-3-carbonyl intermediate, which is then reacted with piperidine to form the piperidin-4-yl derivative. This intermediate is subsequently coupled with a pyridin-4-yl derivative under specific reaction conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve high purity and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, pyridine derivatives, and naphthyridine derivatives. Examples include:

Uniqueness

What sets 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

oxolan-3-yl-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C23H24N4O2/c28-23(19-7-12-29-15-19)27-10-5-17(6-11-27)21-2-1-18-13-20(14-25-22(18)26-21)16-3-8-24-9-4-16/h1-4,8-9,13-14,17,19H,5-7,10-12,15H2

InChI Key

YEEYUZPLGAIFQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4)C(=O)C5CCOC5

Origin of Product

United States

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